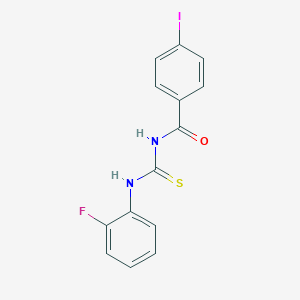![molecular formula C23H20N2O8S B417263 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE](/img/structure/B417263.png)
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE is a complex organic compound with a unique structure that combines a naphthofuran core with nitrobenzenesulfonyl and carboxylic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the naphthofuran core and introduce the nitrobenzenesulfonyl and carboxylic acid groups through a series of substitution and coupling reactions. Key reagents and conditions may include:
Nitration: Introduction of the nitro group using nitric acid and sulfuric acid.
Sulfonylation: Attachment of the benzenesulfonyl group using benzenesulfonyl chloride and a base such as pyridine.
Carboxylation: Introduction of the carboxylic acid group through carboxylation reactions, often using carbon dioxide under high pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form esters or amides.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Amines, alcohols.
Catalysts: Palladium, copper.
Major Products
Amino Derivatives: Formed by reduction of the nitro group.
Substituted Derivatives: Formed by nucleophilic substitution of the sulfonyl group.
Esters and Amides: Formed by coupling reactions involving the carboxylic acid group.
Applications De Recherche Scientifique
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its unique structure and functional groups.
Materials Science: Use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE depends on its interaction with molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-METHOXYETHYL 2-METHYL-5-(3-NITROBENZENESULFONAMIDO)NAPHTHO[1,2-B]FURAN-3-CARBOXYLATE: shares similarities with other nitrobenzenesulfonyl and naphthofuran derivatives.
Nitrobenzenesulfonyl Derivatives: Compounds with similar nitro and sulfonyl groups.
Naphthofuran Derivatives: Compounds with a similar naphthofuran core.
Uniqueness
- The combination of nitrobenzenesulfonyl and naphthofuran moieties in a single molecule is unique and provides distinct chemical and biological properties.
- The presence of multiple functional groups allows for diverse chemical reactivity and potential applications in various fields.
Propriétés
Formule moléculaire |
C23H20N2O8S |
|---|---|
Poids moléculaire |
484.5g/mol |
Nom IUPAC |
2-methoxyethyl 2-methyl-5-[(3-nitrophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate |
InChI |
InChI=1S/C23H20N2O8S/c1-14-21(23(26)32-11-10-31-2)19-13-20(17-8-3-4-9-18(17)22(19)33-14)24-34(29,30)16-7-5-6-15(12-16)25(27)28/h3-9,12-13,24H,10-11H2,1-2H3 |
Clé InChI |
KMNACCDNUZGOPC-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OCCOC |
SMILES canonique |
CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-])C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-4-phenyl-1-sulfanyl-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B417180.png)
![(5Z)-2-(4-fluoroanilino)-5-[(4-methyl-3-nitrophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B417181.png)
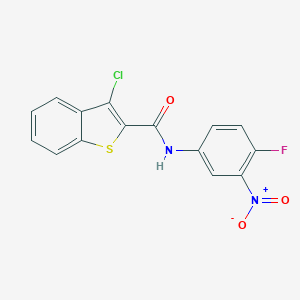
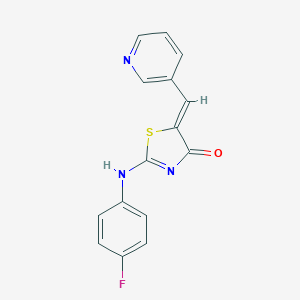
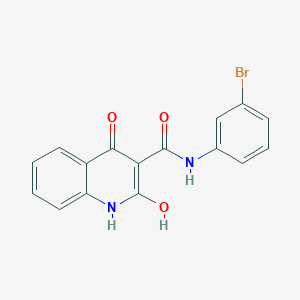
![N-[2-(benzylsulfanyl)ethyl]-2-[3-chloro-2-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B417189.png)
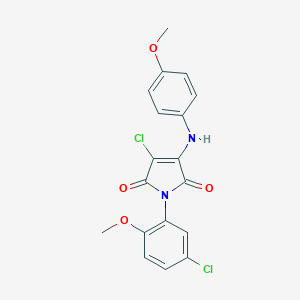


![2-[({3-nitro-4-methylphenyl}sulfonyl)-4-methoxyanilino]-N-(2-methoxyethyl)acetamide](/img/structure/B417199.png)
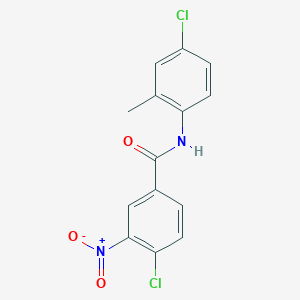
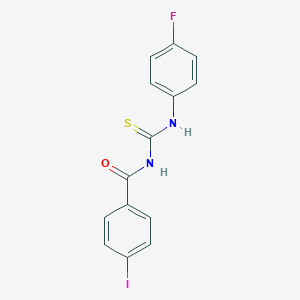
![N-[(3-chloro-4-methoxyphenyl)carbamothioyl]-4-fluorobenzamide](/img/structure/B417202.png)
